2-Allyloxy-4-methoxy-benzaldehyde
Overview
Description
2-Allyloxy-4-methoxy-benzaldehyde , also known as o-Anisaldehyde , is an organic compound with the chemical formula C~11~H~12~O~3~ . It belongs to the class of benzaldehydes and features both an allyloxy group (–CH~2~=CH–O–) and a methoxy group (–OCH~3~) attached to the benzene ring. The compound exhibits a pleasant aromatic odor and is commonly used in perfumery and flavoring due to its unique scent profile .
Synthesis Analysis
The synthesis of 2-Allyloxy-4-methoxy-benzaldehyde involves several methods, including condensation reactions between appropriate precursors. One common approach is the Perkin reaction , where an aldehyde (such as vanillin) reacts with an acid anhydride (such as acetic anhydride) in the presence of a base (usually sodium acetate). This reaction yields the desired aldehyde product .
Molecular Structure Analysis
The molecular structure of 2-Allyloxy-4-methoxy-benzaldehyde consists of a benzene ring substituted with an allyloxy group at the ortho position (position 2) and a methoxy group at the para position (position 4). The allyloxy group provides a double bond to the oxygen atom, resulting in a unique geometry. The compound’s 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthetic Methodologies and Catalysis
- Solid Phase Organic Synthesis: Electron-rich benzaldehyde derivatives, including those similar to 2-Allyloxy-4-methoxy-benzaldehyde, have been investigated for use as linkers in solid-phase organic synthesis. These linkers facilitate the synthesis of complex molecules by enabling straightforward modifications and purifications, thus proving beneficial for pharmaceutical research (Swayze, 1997).
- Enzyme-Catalyzed Asymmetric Synthesis: The compound has relevance in enzyme-catalyzed asymmetric synthesis, where its structural analogs have been used to study the optimal conditions for the formation of chiral products, an essential aspect of drug development (Kühl et al., 2007).
- Cross-Coupling Reactions: Research has demonstrated the utility of similar compounds in facilitating palladium-catalyzed cross-coupling reactions, a cornerstone technique in the synthesis of complex organic frameworks, highlighting potential applications in developing novel organic semiconductors or pharmaceuticals (Deschamps et al., 2007).
Material Science and Photoluminescence
- Optical Properties of Aluminum and Zinc Complexes: The compound's analogs have been used to synthesize aluminum and zinc complexes with enhanced thermal stability and photoluminescence properties. These materials show promise for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Barberis & Mikroyannidis, 2006).
properties
IUPAC Name |
4-methoxy-2-prop-2-enoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKOLCSGONNEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444999 | |
Record name | 2-allyloxy-4-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxy-4-methoxy-benzaldehyde | |
CAS RN |
71186-58-8 | |
Record name | 2-allyloxy-4-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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